3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and triazole groups in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Difluoromethoxy Group: This step may involve the reaction of a suitable aniline derivative with a difluoromethylating agent under specific conditions.
Coupling Reactions: The final step may involve coupling the triazole and difluoromethoxy-substituted aniline through a nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the triazole ring suggests potential inhibition of specific enzymes or pathways, while the difluoromethoxy group may enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the methyl group on the triazole ring.
4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline: Lacks the difluoromethoxy group.
Uniqueness
The unique combination of the difluoromethoxy and triazole groups in 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline may confer distinct chemical and biological properties, such as enhanced stability, binding affinity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10F2N4O |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-(3-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H10F2N4O/c1-6-14-5-16(15-6)8-3-2-7(13)4-9(8)17-10(11)12/h2-5,10H,13H2,1H3 |
InChI Key |
AURNEQKWASHKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)N)OC(F)F |
Origin of Product |
United States |
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